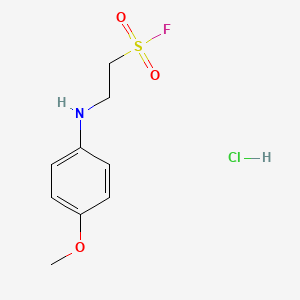
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride, also known as MAFP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine hydrolases, which are enzymes that play important roles in many physiological processes. MAFP has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用机制
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride inhibits serine hydrolases by covalently binding to the active site of the enzyme. This irreversible inhibition results in the inactivation of the enzyme and the prevention of its normal physiological function. This compound has been found to be a highly selective inhibitor of serine hydrolases and does not affect other classes of enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various endocannabinoids, which are lipid signaling molecules that play important roles in pain, inflammation, and mood regulation. This compound has also been found to affect the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has several advantages as a research tool. It is a highly potent and selective inhibitor of serine hydrolases, which makes it a valuable tool for studying the function of these enzymes. This compound is also relatively easy to synthesize and has a long shelf life. However, this compound also has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the enzyme. This can make it difficult to study the physiological function of serine hydrolases in vivo.
未来方向
There are several future directions for research involving 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride. One area of research is the development of more selective inhibitors of serine hydrolases. This could lead to the discovery of new therapeutic targets for various diseases. Another area of research is the investigation of the physiological function of serine hydrolases in vivo. This could lead to a better understanding of the role of these enzymes in various physiological processes. Finally, the development of new synthetic methods for this compound could lead to the discovery of more potent and selective inhibitors of serine hydrolases.
合成方法
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride can be synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 4-methoxyaniline with ethyl chloroformate to produce 4-methoxyphenyl chloroformate. This intermediate is then reacted with ethylenediamine to form 2-(4-methoxyphenylamino)ethanol. The final step involves the reaction of this intermediate with sulfonyl fluoride to produce this compound.
科学研究应用
2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has been extensively used in scientific research as a tool to study the function of serine hydrolases. It has been found to be a potent inhibitor of various serine hydrolases, including fatty acid amide hydrolase, acetylcholinesterase, and proteases. This compound has been used to investigate the role of these enzymes in various physiological processes, such as pain, inflammation, and neurodegeneration.
属性
IUPAC Name |
2-(4-methoxyanilino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S.ClH/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13;/h2-5,11H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCYPJBHWDFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2986111.png)

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)
![2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986114.png)
![2-[Phenyl(phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole, with 1-[phenyl(phenylsulfanyl)-methyl]-1H-1,2,3-benzitriazole regio-isomer](/img/structure/B2986115.png)
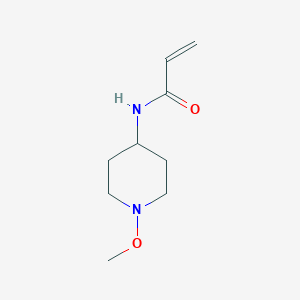
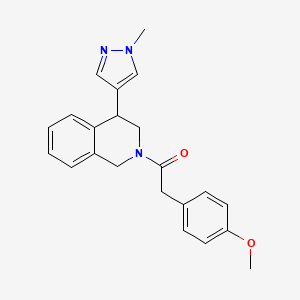
![3-(4-Methoxyphenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2986121.png)
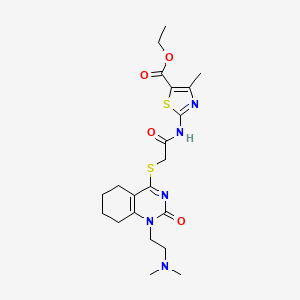

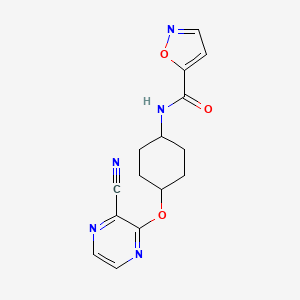
amine hydrochloride](/img/structure/B2986128.png)
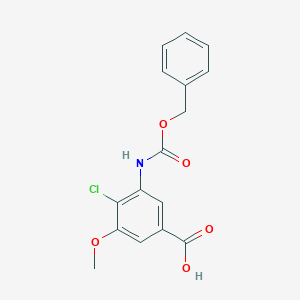
![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)
